4-Cloro-2-(metoximetil)-N-metilanilina

Descripción general

Descripción

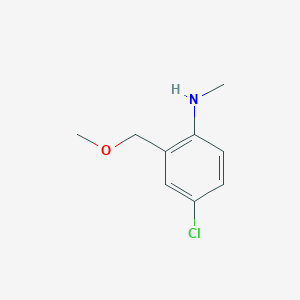

4-Chloro-2-(methoxymethyl)-N-methylaniline is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.63 . The compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be represented by the InChI code: 1S/C8H10ClNO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 . This indicates that the compound has a specific arrangement of atoms and functional groups.Physical And Chemical Properties Analysis

4-Chloro-2-(methoxymethyl)-N-methylaniline is a solid compound . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Este compuesto se utiliza en la síntesis de diversos agentes farmacéuticos. Su estructura es propicia a modificaciones que pueden conducir al desarrollo de nuevos fármacos con potencial antimicrobiano , antifúngico , y anticancerígeno propiedades. La porción de anilina, en particular, es una característica común en muchos compuestos medicinales, lo que sugiere su utilidad en el diseño y descubrimiento de fármacos.

Ciencia de Materiales

En la ciencia de materiales, 4-Cloro-2-(metoximetil)-N-metilanilina se puede utilizar para crear nuevos compuestos orgánicos con propiedades electrónicas específicas. Estos materiales se pueden aplicar en el desarrollo de semiconductores orgánicos, que son cruciales para la producción de dispositivos electrónicos como OLED y fotovoltaicos orgánicos .

Catálisis

La estructura molecular del compuesto le permite actuar como un ligando, uniéndose a metales y formando complejos que pueden catalizar diversas reacciones químicas. Esto es particularmente relevante en el campo de la química verde, donde tales catalizadores pueden ayudar a desarrollar procesos industriales más respetuosos con el medio ambiente .

Ciencia Ambiental

En la ciencia ambiental, los derivados de este compuesto podrían explorarse por su capacidad para eliminar contaminantes de las aguas residuales. Los marcos metal-orgánicos (MOF) que incorporan enlaces orgánicos similares se han estudiado por su potencial en la remediación y purificación del agua .

Estudios antioxidantes y antimicrobianos

El compuesto ha sido objeto de estudios que investigan su eficacia antioxidante y antimicrobiana. Ha mostrado promesa en estudios de acoplamiento molecular, lo que indica aplicaciones potenciales en el tratamiento de enfermedades y infecciones relacionadas con el estrés oxidativo .

Imágenes biomédicas

Los derivados de This compound podrían investigarse para su uso en imágenes biomédicas. La capacidad del compuesto para formar complejos con metales se puede aprovechar para crear agentes de contraste para exploraciones de resonancia magnética, mejorando la calidad de las imágenes obtenidas .

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that can form new bonds with the help of a palladium catalyst .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may act as an organoboron reagent . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that compounds of this nature are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is a key step in many synthetic pathways used to create complex organic molecules.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which may have various effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Chloro-2-(methoxymethyl)-N-methylaniline in laboratory experiments has many advantages, such as its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to its use in laboratory experiments. One of the main limitations is its toxicity. 4-Chloro-2-(methoxymethyl)-N-methylaniline is a toxic compound and should be handled with care in the laboratory. In addition, 4-Chloro-2-(methoxymethyl)-N-methylaniline is a volatile compound and can easily evaporate in the laboratory environment. Finally, 4-Chloro-2-(methoxymethyl)-N-methylaniline has a strong, pungent odor and can be irritating to the eyes and skin.

Direcciones Futuras

The future of 4-Chloro-2-(methoxymethyl)-N-methylaniline is bright, as it has many potential applications in the scientific research field. One potential application is in the development of new pharmaceuticals. 4-Chloro-2-(methoxymethyl)-N-methylaniline could be used to synthesize new drugs with improved efficacy and fewer side effects. In addition, 4-Chloro-2-(methoxymethyl)-N-methylaniline could be used to study the mechanism of action of existing drugs, as well as to develop new drugs with improved efficacy and fewer side effects. Finally, 4-Chloro-2-(methoxymethyl)-N-methylaniline could be used to study the biochemical and physiological effects of other compounds. This could lead to the development of new drugs with improved efficacy and fewer side effects.

Propiedades

IUPAC Name |

4-chloro-2-(methoxymethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIHRJJQQUFOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650022 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-12-8 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)